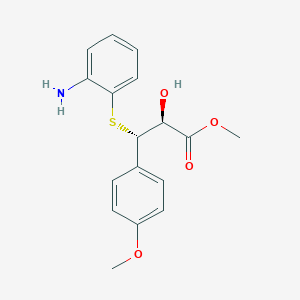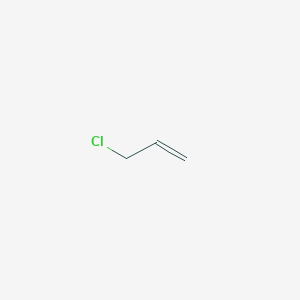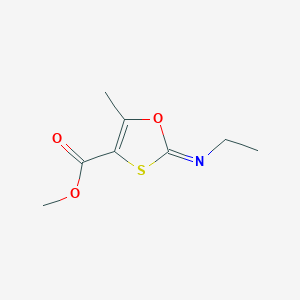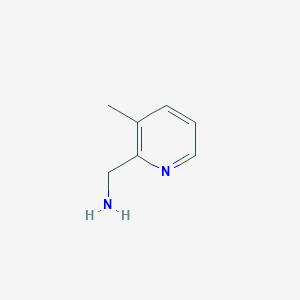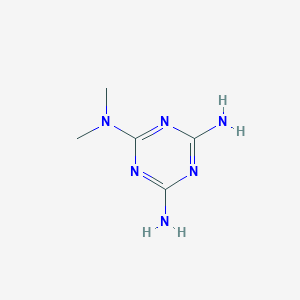![molecular formula C13H20O B124597 3-[4-(2-Méthylpropyl)phényl]propan-1-ol CAS No. 147598-21-8](/img/structure/B124597.png)
3-[4-(2-Méthylpropyl)phényl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Methylpropyl)phenyl]propan-1-ol is an organic compound with the molecular formula C13H20O. It is a secondary alcohol and a derivative of propanol. This compound is known for its applications in pharmaceutical research and as a reference material in quality control processes .
Applications De Recherche Scientifique
3-[4-(2-Methylpropyl)phenyl]propan-1-ol is utilized in several scientific research applications:
Pharmaceutical Research: It serves as a reference material for quality control and method development in pharmaceutical laboratories.
Analytical Chemistry: The compound is used in the calibration of analytical instruments and in the development of analytical methods.
Biological Studies: It is employed in studies investigating the biological activity of related compounds and their potential therapeutic effects.
Industrial Applications: The compound is used in the synthesis of various chemical intermediates and as a starting material for the production of other compounds.
Analyse Biochimique
Biochemical Properties
3-[4-(2-Methylpropyl)phenyl]propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the hydroxyl group of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol forming hydrogen bonds with the active sites of these enzymes, thereby influencing their catalytic activity .
Cellular Effects
The effects of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 3-[4-(2-Methylpropyl)phenyl]propan-1-ol can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation is achieved through the activation of transcription factors such as NF-κB and AP-1 .
Molecular Mechanism
At the molecular level, 3-[4-(2-Methylpropyl)phenyl]propan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, 3-[4-(2-Methylpropyl)phenyl]propan-1-ol can induce changes in gene expression by interacting with nuclear receptors and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to 3-[4-(2-Methylpropyl)phenyl]propan-1-ol can lead to alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
3-[4-(2-Methylpropyl)phenyl]propan-1-ol is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as alcohol dehydrogenase and glucuronosyltransferase play crucial roles in its metabolism. These metabolic processes can affect the levels of various metabolites and influence metabolic flux .
Transport and Distribution
Within cells and tissues, 3-[4-(2-Methylpropyl)phenyl]propan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its interactions with other biomolecules and its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol typically involves the reduction of the corresponding ketone, 3-[4-(2-Methylpropyl)phenyl]propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. The ketone precursor is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the desired alcohol .
Types of Reactions:
Oxidation: 3-[4-(2-Methylpropyl)phenyl]propan-1-ol can undergo oxidation to form the corresponding ketone, 3-[4-(2-Methylpropyl)phenyl]propan-1-one.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3-[4-(2-Methylpropyl)phenyl]propan-1-one
Reduction: Various alcohol derivatives
Substitution: Substituted phenylpropanol derivatives
Mécanisme D'action
The mechanism of action of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of biological systems. The exact molecular targets and pathways depend on the specific context of its use, such as in pharmaceutical research or biological studies .
Comparaison Avec Des Composés Similaires
- 2-[4-(2-Methylpropyl)phenyl]propan-1-ol
- 4-(2-Methylpropyl)benzeneethanol
- 2-(4-Isobutylphenyl)propanol
Comparison: 3-[4-(2-Methylpropyl)phenyl]propan-1-ol is unique due to its specific structural configuration, which influences its chemical reactivity and biological
Propriétés
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11(2)10-13-7-5-12(6-8-13)4-3-9-14/h5-8,11,14H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAIHGYUKITHLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631170 |
Source


|
| Record name | 3-[4-(2-Methylpropyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147598-21-8 |
Source


|
| Record name | 3-[4-(2-Methylpropyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)


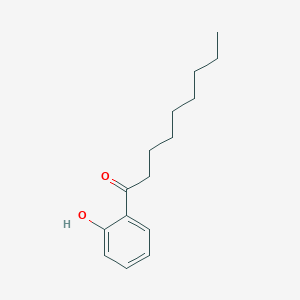
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)
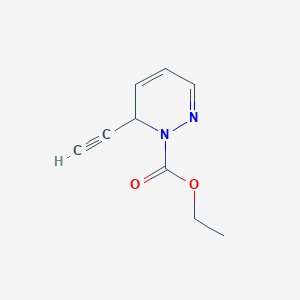
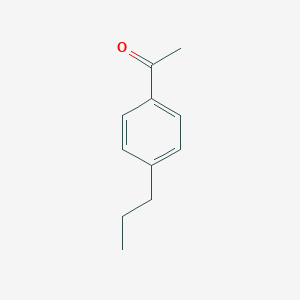
![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B124538.png)
